molecular formula C10H10BrF2NO2S B1412881 1-(3-Bromobenzenesulfonyl)-3,3-difluoropyrrolidine CAS No. 2021194-15-8

1-(3-Bromobenzenesulfonyl)-3,3-difluoropyrrolidine

Cat. No.: B1412881
CAS No.: 2021194-15-8
M. Wt: 326.16 g/mol
InChI Key: UGSQDTSJCAAWAN-UHFFFAOYSA-N
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Description

1-(3-Bromobenzenesulfonyl)-3,3-difluoropyrrolidine is a chemical compound characterized by the presence of a bromobenzenesulfonyl group attached to a difluoropyrrolidine ring

Preparation Methods

The synthesis of 1-(3-Bromobenzenesulfonyl)-3,3-difluoropyrrolidine typically involves the following steps:

Chemical Reactions Analysis

1-(3-Bromobenzenesulfonyl)-3,3-difluoropyrrolidine undergoes various types of chemical reactions, including:

Scientific Research Applications

1-(3-Bromobenzenesulfonyl)-3,3-difluoropyrrolidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.

    Industry: It is used in the development of new materials with unique properties, such as advanced polymers and coatings

Mechanism of Action

The mechanism of action of 1-(3-Bromobenzenesulfonyl)-3,3-difluoropyrrolidine involves its interaction with specific molecular targets:

    Molecular Targets: The compound interacts with enzymes and proteins, potentially inhibiting or modulating their activity.

    Pathways Involved: It may affect various biochemical pathways, leading to changes in cellular processes. .

Comparison with Similar Compounds

1-(3-Bromobenzenesulfonyl)-3,3-difluoropyrrolidine can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 3-bromobenzenesulfonyl chloride, 3-bromobenzenesulfonyl fluoride, and other bromobenzenesulfonyl derivatives.

    Uniqueness: The presence of the difluoropyrrolidine ring in this compound imparts unique chemical properties, making it distinct from other similar compounds. .

Properties

IUPAC Name

1-(3-bromophenyl)sulfonyl-3,3-difluoropyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrF2NO2S/c11-8-2-1-3-9(6-8)17(15,16)14-5-4-10(12,13)7-14/h1-3,6H,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGSQDTSJCAAWAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)S(=O)(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrF2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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